Benzofuran, 3-methyl-2-nitro-

Description

Significance of Benzofuran (B130515) Scaffolds in Synthetic Methodologies

The benzofuran nucleus, a heterocyclic scaffold comprising a furan (B31954) ring fused to a benzene (B151609) ring, is a fundamental structural unit in a vast number of biologically active natural products and synthetic compounds. ontosight.aiacs.org This core is of immense interest to pharmaceutical researchers and synthetic chemists due to the broad spectrum of pharmacological activities its derivatives exhibit. ontosight.ai Molecules containing the benzofuran moiety have been shown to possess properties including anticancer, antimicrobial, anti-inflammatory, antifungal, and antihyperglycemic activities. acs.org

The inherent bioactivity of the benzofuran scaffold has established it as a "privileged structure" and a crucial building block in medicinal chemistry and drug design. acs.org Consequently, considerable research has been dedicated to developing novel and efficient synthetic methodologies to construct and functionalize the benzofuran ring system, aiming to produce new therapeutic agents. ontosight.ai

Overview of Nitro-Substituted Heterocyclic Aromatic Compounds

Nitro-substituted heterocyclic aromatic compounds are a significant class of molecules in organic synthesis. The introduction of a nitro group (–NO₂) onto an aromatic ring is a common synthetic step, typically achieved through nitration using agents like nitric acid. The strong electron-withdrawing nature of the nitro group profoundly influences the chemical properties of the heterocyclic system. semanticscholar.org

This electron deficiency makes the aromatic ring susceptible to nucleophilic attack, a reversal of the typical reactivity of electron-rich aromatics. This "umpolung" of reactivity is exploited in various synthetic transformations. rsc.orgnih.gov Specifically, nitro-substituted benzoheteroarenes, such as 2-nitrobenzofurans, have emerged as valuable substrates in catalytic asymmetric dearomatization (CADA) reactions. semanticscholar.orgrsc.org These reactions, particularly [3+2] cycloadditions, allow for the construction of complex, polycyclic molecules with multiple stereocenters, which are of significant interest in the synthesis of natural products and pharmaceuticals. semanticscholar.orgsemanticscholar.orgmdpi.com

Positional Isomerism and Substituent Effects in Nitrobenzofurans

Positional isomerism, a form of structural isomerism, occurs when functional groups can be located at different positions on a core structure. libretexts.orgsavemyexams.com In nitrobenzofurans, the relative positions of the nitro group and other substituents, like the methyl group in the title compound, have a critical impact on the molecule's stability, reactivity, and electronic properties.

The placement of the nitro group on the benzofuran skeleton dictates its chemical behavior. For instance, 2-nitrobenzofurans and 3-nitrobenzofurans exhibit different reactivities. Some studies indicate that 3-nitrobenzofurans can be more active in certain cycloaddition reactions compared to their 2-nitro counterparts. bohrium.com Conversely, other synthetic strategies are effective with 2-nitrobenzofurans but fail with 3-nitrobenzofurans. rsc.org This highlights the distinct electronic environment of the C2=C3 double bond in the furan ring depending on the nitro group's location.

Furthermore, substituents on the benzene portion of the scaffold also modulate reactivity. In the context of dearomative cycloadditions of 2-nitrobenzofurans, the electronic nature and position of these substituents are crucial. Studies have shown that either electron-donating (e.g., -Me, -OMe) or electron-withdrawing (e.g., -F, -Cl, -Br) groups at the C5, C6, and C7 positions are generally well-tolerated, leading to high yields of cycloadducts. acs.orgacs.orgmdpi.com However, substitution at the C4-position can lead to a significant decrease in reaction yield and stereoselectivity, likely due to steric hindrance or altered electronic effects. acs.orgacs.org

The presence of a methyl group at the C3-position, as in Benzofuran, 3-methyl-2-nitro- , also exerts a significant influence. A study on the photoreactivity of 2-nitrobenzofuran (B1220441) and its 3-methyl derivative revealed that the methyl substituent increases the quantum yield of degradation, indicating it alters the molecule's photochemical behavior. researchgate.netrsc.org

| Substituent Position | General Effect on Yield/Selectivity | Reference |

|---|---|---|

| C4 | Serious decrease in yield and enantioselectivity | acs.orgacs.org |

| C5 | Generally well-tolerated; both electron-donating (e.g., Me, OMe) and electron-withdrawing (e.g., F, Cl, Br, NO₂) groups are effective | semanticscholar.orgmdpi.com |

| C6 | Generally well-tolerated; both electron-donating and electron-withdrawing groups proceed smoothly | mdpi.com |

| C7 | Generally well-tolerated | acs.orgacs.org |

Research Landscape and Fundamental Academic Interests in Benzofuran, 3-methyl-2-nitro-

The primary academic interest in Benzofuran, 3-methyl-2-nitro- and related 2-nitrobenzofurans lies in their utility as electrophilic partners in asymmetric synthesis, particularly in dearomative cycloaddition reactions. semanticscholar.orgnih.gov These reactions provide access to chiral, densely functionalized heterocyclic frameworks that are otherwise difficult to synthesize. semanticscholar.orgacs.org Research in this area focuses on developing new catalytic systems (both metal-based and organocatalytic) to control the stereoselectivity of these transformations. semanticscholar.orgrsc.orgacs.org

Specific research on Benzofuran, 3-methyl-2-nitro- has explored its photochemical properties. It has been observed that upon UV irradiation in a deaerated acetonitrile (B52724) solution, the compound may undergo a photo-induced nitro-nitrite rearrangement. researchgate.netrsc.org The quantum yield of degradation for the 3-methyl derivative was found to be higher than that of the unsubstituted 2-nitrobenzofuran, a direct consequence of the C3-methyl substituent. researchgate.net

While detailed physicochemical data for Benzofuran, 3-methyl-2-nitro- is not widely reported in the surveyed literature, data for related compounds provide useful reference points.

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Reference |

|---|---|---|---|

| 2-Nitrobenzofuran | C₈H₅NO₃ | 163.13 | nih.gov |

| 6-Nitrobenzofuran | C₈H₅NO₃ | 163.13 | |

| 5-Methoxy-3-methyl-2-nitrobenzofuran | C₁₀H₉NO₄ | 207.18 | ontosight.ai |

The ongoing exploration of the reactivity of Benzofuran, 3-methyl-2-nitro- and its analogues continues to contribute valuable insights into the fundamental principles of heterocyclic chemistry and asymmetric catalysis.

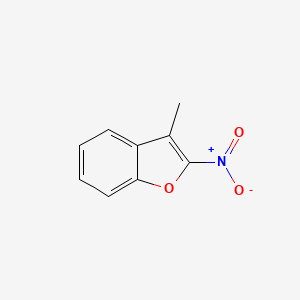

Structure

2D Structure

Properties

IUPAC Name |

3-methyl-2-nitro-1-benzofuran | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO3/c1-6-7-4-2-3-5-8(7)13-9(6)10(11)12/h2-5H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLODDJSSOKWPFX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(OC2=CC=CC=C12)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60236727 | |

| Record name | Benzofuran, 3-methyl-2-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60236727 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87977-35-3 | |

| Record name | Benzofuran, 3-methyl-2-nitro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087977353 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzofuran, 3-methyl-2-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60236727 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Benzofuran, 3 Methyl 2 Nitro and Its Analogues

Classical and Contemporary Approaches to Benzofuran (B130515) Core Construction

The benzofuran scaffold is a key structural motif present in numerous natural products and synthetic compounds. nih.gov Its synthesis has been a subject of extensive research, leading to a variety of effective methods.

Multistep syntheses are often employed to construct complex benzofuran derivatives, allowing for precise control over the substitution pattern. A common strategy involves the initial formation of a key intermediate, which is then subjected to further modifications. For instance, a three-step combinatorial route has been developed for the synthesis of substituted 3-phenylbenzofurans. rsc.orgscispace.comresearchgate.net This process begins with the bromination of acetophenones to α-bromoacetophenones, followed by substitution with phenols and subsequent cyclodehydration to yield the benzofuran ring. rsc.orgscispace.comresearchgate.net

Another versatile multistep approach involves the use of polymer-supported reagents, which facilitates product purification by avoiding traditional chromatography. rsc.orgscispace.comresearchgate.net This method has been successfully applied to generate arrays of substituted benzofurans. rsc.orgscispace.comresearchgate.net

Ailanthoidol, a naturally occurring benzofuran, and its analogues have been synthesized through a multistep process involving gem-dibromo olefination, cyclization, arylation, vinylation, and methylation. bohrium.com This highlights the adaptability of multistep sequences in achieving structurally diverse benzofuran compounds. bohrium.com

Table 1: Examples of Multistep Benzofuran Synthesis

| Starting Materials | Key Intermediates | Final Product Type | Reference |

|---|---|---|---|

| Acetophenones, Phenols | α-Bromoacetophenones, α-Phenoxyacetophenones | 3-Phenylbenzofurans | rsc.orgscispace.comresearchgate.net |

| Salicylaldehydes, Bromoalkanes | 2-Alkoxybenzaldehydes | Substituted Benzofurans | bohrium.com |

Cyclization reactions are central to the formation of the benzofuran ring. sioc-journal.cn These reactions can be catalyzed by various reagents, including acids and transition metals. sioc-journal.cnwuxiapptec.com Polyphosphoric acid (PPA) is a classic reagent used to catalyze the cyclization of α-phenoxyacetophenones to form benzofurans. jocpr.com Acid-catalyzed cyclization of acetals has also been explored, where the regioselectivity of the cyclization can be predicted using molecular orbital analysis. wuxiapptec.com

Intramolecular cyclization of arylalkynyl ethers is another effective method. For example, the synthesis of 7-methoxy-2-methyl-1-benzofuran-5-carbaldehyde (B152241) has been achieved from vanillin, which is converted to a propargyl ether and subsequently cyclized. jocpr.com

Palladium-catalyzed cyclization of 1,6-enynes and disilanes provides a modern approach to silyl (B83357) benzofurans under mild conditions. rsc.org This method demonstrates excellent functional group tolerance. rsc.org

Table 2: Overview of Cyclization Reactions for Benzofuran Synthesis

| Reaction Type | Catalyst/Reagent | Substrate | Product | Reference |

|---|---|---|---|---|

| Acid-catalyzed Cyclization | Polyphosphoric Acid (PPA) | α-Phenoxyacetophenones | Substituted Benzofurans | jocpr.com |

| Intramolecular Cyclization | - | Arylalkynyl Ethers | Substituted Benzofurans | jocpr.com |

| Palladium-catalyzed Cyclization | Palladium Catalyst | 1,6-Enynes and Disilanes | Silyl Benzofurans | rsc.org |

Regioselective Introduction of Nitro and Methyl Groups

Once the benzofuran core is established, the next critical step is the regioselective introduction of the nitro and methyl groups to achieve the target compound "Benzofuran, 3-methyl-2-nitro-".

The nitration of benzofurans can be a challenging transformation due to the sensitivity of the furan (B31954) ring to oxidative conditions. However, various methods have been developed to achieve regioselective nitration. Electrophilic nitration of 3-unsubstituted benzofurans is a primary method for introducing a nitro group at the 3-position. researchgate.net

A silver-catalyzed nitration/annulation of α-alkynyl arylols using tert-butyl nitrite (B80452) (TBN) as a NO₂ radical precursor allows for the synthesis of 3-nitrated benzofurans. nih.gov This method proceeds under mild and neutral redox conditions. nih.gov

Photochemical nitration of benzofuran with tetranitromethane can lead to a mixture of products, including 3-nitrobenzofuran. bris.ac.uk The reaction of benzofuran with nitrogen dioxide in the dark primarily yields 2,3-dinitro adducts. bris.ac.uk For iridabenzofurans, regioselective nitration can be achieved using copper(II) nitrate (B79036) in acetic anhydride, leading to mononitro and dinitro derivatives. acs.orgacs.org

Organocatalytic approaches have also been employed in reactions involving 2-nitrobenzofurans, highlighting their utility as building blocks in asymmetric synthesis. nih.govacs.orgbeilstein-journals.orgrsc.org

Table 3: Selected Nitration Methods for Benzofurans

| Nitrating Agent | Catalyst/Conditions | Position of Nitration | Reference |

|---|---|---|---|

| tert-Butyl Nitrite (TBN) | Silver Catalyst | 3-position | nih.gov |

| Tetranitromethane | Photochemical | 3-position (among others) | bris.ac.uk |

| Nitrogen Dioxide | Dark | 2,3-positions (adducts) | bris.ac.uk |

The introduction of a methyl group onto the benzofuran ring can be accomplished through various methylation strategies. For the synthesis of 1-(3-methyl-1-benzofuran-2-yl)ethanone derivatives, the starting benzofurans are obtained from the reaction of o-hydroxyacetophenone with chloroacetone, which introduces the methyl group at the 3-position. mdpi.com

In another example, the synthesis of 3-benzoylbenzofurans can be followed by methylation of a hydroxyl group using methyl iodide in the presence of potassium carbonate and DMF. rsc.org While this example illustrates O-methylation, similar principles can be applied for C-methylation with appropriate substrates and reagents.

Copper-catalyzed difluoromethylation of benzofurans at the C-2 position has also been reported, which, after decarboxylation, provides C-2-CF₂H-substituted benzofurans. nih.gov Although not a direct methylation, this demonstrates a method for introducing a one-carbon unit at a specific position.

A specific synthesis of 4-(3-methyl-2-nitrobenzofuran-5-yl)phenylacetic acid has been documented, implying the existence of a synthetic route to a 3-methyl-2-nitrobenzofuran core. prepchem.com

Table 4: Methylation and Related Functionalization of Benzofurans

| Reagent | Position of Functionalization | Type of Functionalization | Reference |

|---|---|---|---|

| Chloroacetone | 3-position | Methylation | mdpi.com |

| Methyl Iodide | -OH group | O-Methylation | rsc.org |

Advanced Catalytic Syntheses

Advanced catalytic methods offer efficient and selective routes to substituted benzofurans. Palladium catalysis is prominent, as seen in the cyclization of 1,6-enynes. rsc.org Copper catalysis is also widely used, for instance, in the direct C-2 difluoromethylation of benzofurans nih.gov and in catalytic asymmetric dearomative cycloadditions involving 2-nitrobenzofurans. mdpi.com

Silver-catalyzed nitration/annulation provides a direct route to 3-nitrated benzofurans. nih.gov Furthermore, organocatalysis has emerged as a powerful tool for the asymmetric synthesis of complex molecules derived from 2-nitrobenzofurans, employing catalysts like squaramide derivatives. nih.govbeilstein-journals.orgrsc.org These catalytic systems enable the construction of chiral benzofuran derivatives with high enantioselectivity. acs.org

Table 5: Catalytic Systems in Benzofuran Synthesis

| Catalyst Type | Reaction | Substrate | Product | Reference |

|---|---|---|---|---|

| Palladium | Cyclization | 1,6-Enynes | Silyl Benzofurans | rsc.org |

| Silver | Nitration/Annulation | α-Alkynyl Arylols | 3-Nitrated Benzofurans | nih.gov |

| Copper | Difluoromethylation | Benzofurans | C-2 CF₂H Derivatives | nih.gov |

| Organocatalyst (Squaramide) | Dearomative Cycloaddition | 2-Nitrobenzofurans | Chiral Tricyclic Compounds | nih.govacs.orgbeilstein-journals.org |

Transition Metal-Catalyzed Methodologies

Transition metal catalysis offers powerful and versatile tools for the synthesis of 2,3-disubstituted benzofurans. These methods often proceed under mild conditions with high efficiency and functional group tolerance.

Palladium catalysis is a cornerstone in the synthesis of benzofurans. A prominent strategy involves the palladium-catalyzed coupling of o-iodoanisoles with terminal alkynes, followed by electrophilic cyclization to yield 2,3-disubstituted benzofurans. acs.org This two-step, one-pot procedure allows for the introduction of a wide variety of substituents at the 2- and 3-positions. For instance, the reaction of 2-iodoanisole (B129775) with phenylacetylene (B144264) in the presence of a palladium catalyst like bis(triphenylphosphine)palladium(II) dichloride and a copper(I) co-catalyst, followed by treatment with an electrophile such as iodine, yields the corresponding 2,3-disubstituted benzofuran. researchgate.net

Another powerful palladium-catalyzed approach is the oxidative annulation between phenols and alkenylcarboxylic acids. researchgate.net This method can produce either 2,3-dialkylbenzofurans or 2-alkyl-3-methylene-2,3-dihydrobenzofurans with excellent regioselectivity, depending on the substitution pattern of the phenol (B47542) precursor. researchgate.net For example, the reaction of phenols with α,β-unsaturated carboxylic acids can lead to 2,3-disubstituted benzofurans. mdpi.com Furthermore, a highly efficient method for the synthesis of 2,3-disubstituted benzofurans involves the palladium-catalyzed α-arylation of aryloxyketones, followed by cyclodehydration. acs.orgbeilstein-journals.org This allows for the facile installation of various aryl groups at the C2 position.

| Starting Material 1 | Starting Material 2 | Catalyst/Reagents | Product | Yield (%) | Reference |

| o-Iodoanisole | Phenylacetylene | PdCl₂(PPh₃)₂, CuI, Et₃N; then I₂ | 3-Iodo-2-phenylbenzofuran | 87 | researchgate.net |

| Phenol | 4-Pentenoic acid | Pd(OAc)₂, 1,10-phenanthroline, Cu(OAc)₂ | 2,3-Dimethylbenzofuran | - | researchgate.net |

| 2-Phenoxy-1-phenylethanone | 3,4-Dimethoxyphenylboronic acid | Pd(OAc)₂, SPhos, K₃PO₄ | 2-(3,4-Dimethoxyphenyl)-3-phenylbenzofuran | 96 (for α-arylation step) | acs.org |

| 2,3-Dibromobenzofuran | Triarylbismuth | Pd(OAc)₂, PPh₃, Cs₂CO₃ | 2,3-Diarylbenzofuran | High | google.com |

Copper catalysis provides an economical and efficient alternative for benzofuran synthesis. A notable copper-catalyzed domino reaction involves the coupling of 1-bromo-2-iodobenzenes with β-keto esters to afford 2,3-disubstituted benzofurans. chim.it This process forms a C-C and a C-O bond in a single operation.

Aerobic oxidative cyclization of phenols and alkynes using a copper catalyst is another facile route to polysubstituted benzofurans. researchgate.net This one-pot procedure proceeds via a sequential nucleophilic addition and oxidative cyclization, accommodating a wide range of substrates. Additionally, copper-catalyzed reactions are employed in the dearomative cycloaddition of 2-nitrobenzofurans, highlighting the versatility of copper in manipulating the benzofuran core. nih.gov

| Starting Material 1 | Starting Material 2 | Catalyst/Reagents | Product | Yield (%) | Reference |

| 1-Bromo-2-iodobenzene | Ethyl acetoacetate | CuI, K₂CO₃ | Ethyl 2-methylbenzofuran-3-carboxylate | High | chim.it |

| Phenol | Phenylacetylene | CuBr, O₂ | 2-Phenylbenzofuran | High | researchgate.net |

| 2-Nitrobenzofuran (B1220441) | α-Imino γ-lactone | Cu(OTf)₂, Chiral Ligand | Spirocyclic butyrolactone–pyrrolidine–dihydrobenzofuran | >99:1 dr, 98% ee | nih.gov |

Gold and indium catalysts, as soft π-Lewis acids, are particularly effective in activating alkynes for cyclization reactions. Gold-catalyzed tandem reactions of o-alkynylphenols with diazo compounds provide access to 2,3-disubstituted benzofurans under mild conditions. researchgate.net In this process, both vinyl gold and gold carbene species are proposed as key intermediates. researchgate.net Another elegant gold-catalyzed method involves the migratory cyclization of 2-alkynylaryl ethers, leading to 2,3-disubstituted benzofurans. mdpi.com

Indium(III) halides are efficient catalysts for the intramolecular hydroalkoxylation of ortho-alkynylphenols, yielding benzofurans with high regioselectivity (5-endo-dig). nih.gov Mechanistic studies suggest that the reaction proceeds through π-Lewis acid activation of the alkyne by the indium catalyst. nih.gov Furthermore, a tandem process combining this indium-catalyzed cycloisomerization with a palladium-catalyzed cross-coupling has been developed to synthesize 2,3-disubstituted benzofurans. nih.gov

| Starting Material | Catalyst/Reagents | Product | Yield (%) | Metal | Reference |

| o-(Phenylethynyl)phenol | Ethyl diazoacetate | AuCl(PPh₃)/AgOTf | Ethyl 2-benzylbenzofuran-3-carboxylate | Moderate to Good | researchgate.net |

| 2-Ethynylaryl benzyl (B1604629) ether | [Au₂(dppm)]Cl₂ | 2,3-Disubstituted benzofuran | Moderate to Good | Gold | mdpi.com |

| o-Alkynylphenol | InI₃ | 2-Substituted benzofuran | Good | Indium | nih.gov |

| Aryl 1,5-enyne | InI₃ | Benzo[b]chromene | High | Indium | uniroma1.it |

Besides palladium, copper, gold, and indium, other transition metals such as platinum, rhodium, and iron have also been utilized in the synthesis of benzofuran derivatives. For example, PtCl₂ catalyzes the cyclization of ortho-alkynylphenyl acetals to produce 3-(α-alkoxyalkyl)benzofurans in high yields. mdpi.com Rhodium(III)-catalyzed C-H activation and annulation reactions have been developed for constructing various substituted dihydrobenzofuran skeletons with high chemo- and regioselectivity. researchgate.net Iron(III) chloride has been shown to mediate the intramolecular cyclization of electron-rich aryl ketones to form the benzofuran ring through direct oxidative C-O bond formation. nih.gov

Organocatalytic and Metal-Free Approaches

In recent years, organocatalysis and metal-free synthetic methods have emerged as powerful and sustainable alternatives for the construction of heterocyclic compounds, including benzofurans. These methods avoid the use of potentially toxic and expensive transition metals.

Organocatalytic approaches often involve the activation of substrates through the formation of transient, reactive intermediates like enamines or iminium ions. For instance, proline-type organocatalysts have been employed in the diastereo- and enantioselective synthesis of 3-hydroxy-2,3-dihydrobenzofurans via intramolecular aldol (B89426) reactions. rsc.orgacs.org Another strategy is the stereodivergent intramolecular Michael addition/lactonization of enone acids, catalyzed by cinchona alkaloids or isothioureas, to produce substituted dihydrobenzofurans with high stereocontrol. stackexchange.com

A significant area of development is the dearomative cycloaddition of 2-nitrobenzofurans. beilstein-journals.orgrsc.orgstackexchange.com For example, a highly diastereo- and enantioselective organocatalytic [3+2] cycloaddition of 2-nitrobenzofurans with isocyanoacetate esters, catalyzed by a cupreine (B190981) derivative, yields complex tricyclic compounds. rsc.orgstackexchange.com

Metal-free synthesis of benzofurans can also be achieved through various strategies. A one-pot, metal-free synthesis from phenols and α-haloketones can be promoted by titanium tetrachloride, which facilitates a Friedel–Crafts-like alkylation followed by intramolecular cyclodehydration. researchgate.net Another innovative metal-free approach involves the reaction of benzothiophene (B83047) S-oxides with phenols, proceeding through an interrupted Pummerer reaction and a researchgate.netresearchgate.net sigmatropic rearrangement to furnish C3-arylated benzofurans.

| Starting Material 1 | Starting Material 2 | Catalyst/Reagents | Product | Yield/Selectivity | Reference |

| Aldehyde-ketone precursor | (S)-Proline | DMF | 3-Hydroxy-2,3-dihydrobenzofuran | 74% yield, 77% ee | rsc.org |

| Enone acid | (S)-(-)-Tetramisole HCl | - | syn-Dihydrobenzofuran | up to 99:1 dr, 99% ee | stackexchange.com |

| 2-Nitrobenzofuran | Isocyanoacetate ester | Cupreine derivative | Tricyclic benzofuro[2,3-c]pyrrole | Good yields, high ee | rsc.orgstackexchange.com |

| Phenol | α-Haloketone | TiCl₄ | 2,3-Disubstituted benzofuran | Moderate to Excellent | researchgate.net |

| Benzothiophene S-oxide | Phenol | TFAA | C3-Arylated benzofuran | - |

Chemo- and Regioselectivity in Catalytic Synthesis

The control of chemo- and regioselectivity is a critical aspect of synthesizing specifically substituted benzofurans like 3-methyl-2-nitrobenzofuran. The most direct and commonly cited method for introducing a nitro group at the C2 position of a 3-substituted benzofuran is through electrophilic aromatic substitution.

A review on the synthesis of 3-nitrobenzofurans highlights electrophilic nitration of 3-unsubstituted benzofurans as a primary method. researchgate.net The regioselectivity of electrophilic substitution on the benzofuran ring is highly dependent on the nature of the electrophile and the existing substituents. For benzofuran itself, electrophilic attack at the C2 position is often favored kinetically due to the formation of a more stable intermediate where the positive charge is stabilized by the adjacent oxygen atom without disrupting the benzene (B151609) ring's aromaticity. However, attack at C3 can also occur. researchgate.net

In the case of 3-methylbenzofuran (B1293835), the methyl group at the C3 position is an ortho-, para-directing group. However, within the furan ring, it electronically activates the C2 position, making it the most susceptible site for electrophilic attack. Therefore, nitration of 3-methylbenzofuran is expected to yield 3-methyl-2-nitrobenzofuran as the major product. Studies on the electrophilic substitution of 3-acyl-5-hydroxybenzofurans have shown that nitration occurs preferentially on the furan ring.

In catalytic cyclization reactions, regioselectivity is governed by the mechanism of the transformation. For instance, in the indium-catalyzed hydroalkoxylation of ortho-alkynylphenols, a 5-endo-dig cyclization is exclusively observed, leading to 2-substituted benzofurans. nih.gov In palladium-catalyzed oxidative annulations of phenols and alkenylcarboxylic acids, the regioselectivity between forming 2,3-disubstituted benzofurans and 3-methylene-2,3-dihydrobenzofurans is subtly influenced by the electronic nature of the phenol. researchgate.net Understanding these controlling factors is crucial for the rational design of synthetic routes to specifically substituted benzofuran targets.

One-Pot and Cascade Reactions for Expedient Synthesis

The synthesis of substituted benzofurans, including nitro-substituted variants, has been significantly advanced by the development of one-pot and cascade reactions. These strategies offer improved efficiency, reduced waste, and simpler operational procedures compared to traditional multi-step methods.

A prominent one-pot method for constructing the 2,3-disubstituted benzofuran scaffold involves a palladium- or nickel-catalyzed tandem reaction. mdpi.commdpi.com This typically begins with a Sonogashira coupling between a 2-halophenol and a terminal alkyne, followed by an intramolecular cyclization to form the benzofuran ring. mdpi.com This approach is valued for its reliability and tolerance of various functional groups. acs.orgresearchgate.net For the synthesis of 3-methyl-2-nitrobenzofuran, this would hypothetically involve the coupling of a suitable 2-halophenol with a 1-nitropropyne derivative. Nickel-catalyzed versions of this tandem synthesis have been developed as a cost-effective alternative, using NiCl₂ under copper-free and phosphine-free conditions. mdpi.com

Cascade reactions involving the dearomatization of pre-formed 2-nitrobenzofuran rings are also prevalent in the literature. These reactions highlight the reactivity of the nitro-substituted heterocyclic system and are used to build complex polycyclic structures. mdpi.com For instance, organocatalyzed dearomative aza-Michael/Michael addition cascades of 2-nitrobenzofurans with 2-aminochalcones have been developed to produce optically active tetrahydrobenzofuro[3,2-b]quinolines. acs.org Similarly, palladium-catalyzed dearomative (3+2) cycloadditions with vinylcyclopropanes or other partners provide access to various fused ring systems like cyclopenta[b]benzofurans. thieme-connect.deresearchgate.netamanote.com While these are reactions of 2-nitrobenzofurans rather than syntheses of them, they are crucial for understanding the compound's synthetic utility.

Furthermore, transition-metal-free one-pot syntheses have been reported for related nitro-substituted benzofurans. A notable example is the synthesis of ethyl 3-amino-6-nitrobenzofuran-2-carboxylate from 2-fluorobenzonitriles and ethyl 2-hydroxyacetate derivatives, demonstrating that complex nitrobenzofurans can be assembled efficiently without the need for metal catalysts. mdpi.comsemanticscholar.org

| Method | Key Reagents | Catalyst/Conditions | Product Type | Reference |

|---|---|---|---|---|

| Palladium-Catalyzed Tandem Reaction | 2-Halophenols, Terminal Alkynes | Pd catalyst, Sonogashira coupling-cyclization sequence | 2-Substituted or 2,3-Disubstituted Benzofurans | mdpi.com |

| Nickel-Catalyzed Tandem Reaction | 2-Halophenols, 1-Alkynes | NiCl₂/5-nitro-1,10-phenanthroline, Cu-free, phosphine-free | 2-Substituted Benzofurans | mdpi.com |

| Palladium-Catalyzed Annulation | β-Iodovinyl Sulfones, 2-Halophenols | Pd catalyst, oxa-Michael addition/intramolecular Heck reaction | 2,3-Disubstituted Benzofurans | ncl.res.in |

| Organocatalyzed Cascade | 2-Nitrobenzofurans, 2-Aminochalcones | Organocatalyst, aza-Michael/Michael addition | Tetrahydrobenzofuro[3,2-b]quinolines | acs.org |

| Transition-Metal-Free One-Pot Synthesis | Substituted 2-Fluorobenzonitriles, α-Hydroxy Carbonyls | Base-mediated (Cs₂CO₃), DMSO | Fused Benzofuranamines | mdpi.com |

Synthesis of Precursors and Intermediates to Benzofuran, 3-methyl-2-nitro-

The synthesis of Benzofuran, 3-methyl-2-nitro- is contingent on the availability of appropriately functionalized precursors. Methodologies for preparing these key intermediates are diverse, often involving classical organic reactions tailored to introduce the necessary substituents onto an aromatic or acyclic framework.

One of the most direct potential routes to the target compound is the nitration of 3-methylbenzofuran. The synthesis of 3-nitrobenzofurans via electrophilic nitration of 3-unsubstituted benzofurans is a known method. researchgate.net Therefore, the synthesis of the 3-methylbenzofuran core is a critical preliminary step.

Another major pathway involves building the benzofuran ring from acyclic or simpler cyclic precursors. This often starts with a substituted phenol. For instance, a general process for producing 2-alkyl-3-aroyl-5-nitrobenzofurans involves the acylation of 2-(2-hydroxy-5-nitrophenyl)-1-aryl-ethanones. google.com Adapting this logic, a plausible precursor for 3-methyl-2-nitrobenzofuran could be derived from a 1-(2-hydroxyphenyl)propan-1-one derivative.

The synthesis of specific building blocks for coupling reactions is also essential. For Sonogashira-type syntheses, substituted phenylacetylenes are required. google.commdpi.com The preparation of p-nitrophenylacetylene, for example, can be achieved from p-nitrocinnamic acid via bromination and subsequent dehydrobromination/decarboxylation or by treating β-bromo-p-nitrostyrene with a strong base like sodium hydroxide (B78521) in ethanol. dtic.mil

Furthermore, vinyl derivatives serve as direct precursors for cyclization. Substituted aryl-2-nitrovinyl compounds can be synthesized, and their methodologies could be adapted to create a key intermediate such as 1-(2-hydroxyphenyl)-2-nitropropene, which could then undergo intramolecular cyclization to form the 3-methyl-2-nitrobenzofuran ring. nih.gov

Phenoxypropanoic acid derivatives also represent a class of valuable intermediates. Compounds like 2-(2-formylphenoxy)propanoic acid can be synthesized from salicylic (B10762653) aldehyde (2-hydroxybenzaldehyde) and a suitable propanoic acid derivative. jetir.orgnih.gov The aldehyde and carboxylic acid groups on such a precursor offer multiple handles for further functionalization and cyclization to form the furan ring.

| Precursor/Intermediate Type | Synthetic Method Example | Starting Materials | Reference |

|---|---|---|---|

| Nitrophenylacetylene | Dehydrobromination of β-bromo-p-nitrostyrene | p-Nitrocinnamic acid | dtic.mil |

| Nitrophenyl Hydroxy Substituted Acetylene | Palladium-catalyzed coupling | Nitrobromobenzene, Substituted terminal acetylene | google.com |

| 2-(2-Formylphenoxy)propanoic acid | Williamson ether synthesis | Salicylic aldehyde, 3-chloropropanoic acid | nih.gov |

| 2-Alkyl-3-aroyl-5-nitrobenzofurans | Acylation and cyclization | 2-(2-Hydroxy-5-nitrophenyl)-1-aryl-ethanones | google.com |

| Aryl-2-nitrovinyl derivatives | Condensation reaction | Aromatic aldehyde, Nitroalkane | nih.gov |

Derivatives and Structural Modifications of Benzofuran, 3 Methyl 2 Nitro

Synthesis of Substituted Benzofuran (B130515), 3-methyl-2-nitro- Analogues

The introduction of substituents onto the benzofuran, 3-methyl-2-nitro- core can be achieved through various synthetic strategies, primarily targeting the benzene (B151609) portion of the molecule via electrophilic aromatic substitution. The regioselectivity of these reactions is governed by the directing effects of the existing substituents: the fused furan (B31954) ring, the methyl group at position 3, and the nitro group at position 2. The interplay of these directing effects determines the position of incoming electrophiles. In electrophilic substitution reactions, the furan ring generally directs incoming electrophiles to the 2 and 3 positions. However, since these positions are already substituted in the parent molecule, reactions on the furan ring are less likely. The methyl group is an activating, ortho- and para-directing group, while the nitro group is a deactivating, meta-directing group. chemguide.co.uklibretexts.org Therefore, electrophilic substitution on the benzene ring is expected to be influenced by the combined effects of these groups.

Table 1: Proposed Halogenation Reactions of Benzofuran, 3-methyl-2-nitro- This table presents proposed reactions based on general principles of electrophilic halogenation, as direct experimental data for Benzofuran, 3-methyl-2-nitro- is not readily available.

| Halogenating Agent | Proposed Product(s) | Plausible Reaction Conditions |

| Br₂ in acetic acid | 4-Bromo-3-methyl-2-nitrobenzofuran and/or 6-Bromo-3-methyl-2-nitrobenzofuran | Room temperature |

| Cl₂ in CCl₄ with FeCl₃ | 4-Chloro-3-methyl-2-nitrobenzofuran and/or 6-Chloro-3-methyl-2-nitrobenzofuran | 0 °C to room temperature |

| N-Bromosuccinimide (NBS) in DMF | 4-Bromo-3-methyl-2-nitrobenzofuran | Room temperature |

The resulting halobenzofurans are valuable intermediates for further functionalization, for instance, through cross-coupling reactions.

The introduction of alkyl and aryl groups onto the benzofuran, 3-methyl-2-nitro- framework can be achieved through several established synthetic methodologies.

Friedel-Crafts Alkylation: Direct alkylation of the benzene ring can be attempted via Friedel-Crafts alkylation. wikipedia.orglibretexts.org However, this reaction is often accompanied by challenges such as polyalkylation and carbocation rearrangements. youtube.comyoutube.com The deactivating effect of the nitro group can also hinder the reaction, requiring harsh conditions. youtube.com

Cross-Coupling Reactions: A more versatile approach for introducing both alkyl and aryl substituents involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. libretexts.orgorganic-chemistry.orgwikipedia.org This would first require the synthesis of a halogenated derivative of benzofuran, 3-methyl-2-nitro-, as described in the previous section. The halogenated benzofuran can then be coupled with a variety of organoboron reagents (boronic acids or esters) to yield the desired alkyl or aryl substituted products. nih.gov

Table 2: Proposed Suzuki-Miyaura Coupling for the Synthesis of Aryl-Substituted Benzofuran, 3-methyl-2-nitro- Analogues This table presents a proposed synthetic route based on the well-established Suzuki-Miyaura coupling reaction. The starting material is a hypothetical halogenated derivative.

| Halogenated Benzofuran | Organoboron Reagent | Proposed Product | Typical Catalytic System |

| 4-Bromo-3-methyl-2-nitrobenzofuran | Phenylboronic acid | 3-Methyl-2-nitro-4-phenylbenzofuran | Pd(PPh₃)₄, Na₂CO₃ |

| 6-Bromo-3-methyl-2-nitrobenzofuran | 4-Methoxyphenylboronic acid | 6-(4-Methoxyphenyl)-3-methyl-2-nitrobenzofuran | Pd(OAc)₂, P(Cy)₃, K₃PO₄ |

Beyond halogenation and alkyl/aryl substitution, other functional groups can be introduced at various positions on the benzene ring of benzofuran, 3-methyl-2-nitro-. The regioselectivity of these reactions will again be dictated by the directing effects of the existing substituents.

Nitration: Further nitration of the benzene ring is possible, although the presence of the deactivating nitro group at position 2 would make the reaction more difficult than the nitration of unsubstituted benzofuran. The incoming nitro group would be expected to add at the 5 or 7 position, meta to the existing nitro group. chemguide.co.uklibretexts.org

Sulfonation: Sulfonation of the aromatic ring can be achieved using fuming sulfuric acid. The sulfonic acid group would also be expected to be introduced at a position meta to the nitro group.

Acylation: Friedel-Crafts acylation can be used to introduce acyl groups. Similar to alkylation, this reaction is generally deactivated by the presence of a nitro group. wikipedia.org

Formation of Polycyclic Heterocycles Utilizing Benzofuran, 3-methyl-2-nitro- Scaffolds

The benzofuran, 3-methyl-2-nitro- moiety can serve as a foundational element for the construction of more complex, fused polycyclic heterocyclic systems. These reactions often involve the strategic participation of the nitro group or the functionalization of the benzofuran core to facilitate subsequent cyclization steps.

Dibenzofurans are a class of polycyclic aromatic compounds that can be synthesized from benzofuran precursors. One potential strategy for the synthesis of substituted dibenzofurans from benzofuran, 3-methyl-2-nitro- involves a benzannulation reaction. For instance, a base-mediated [4+2] annulation of 2-nitrobenzofurans with α,α-dicyanoalkenes has been reported to yield highly functionalized dibenzofurans. researchgate.net This reaction proceeds through a tandem vinylogous Michael addition/cyclization/tautomerization/elimination sequence. researchgate.net

Table 3: Proposed Synthesis of a Dibenzofuran Derivative from Benzofuran, 3-methyl-2-nitro- This table outlines a proposed reaction based on a known method for the benzannulation of 2-nitrobenzofurans. researchgate.net

| Reactants | Proposed Product | Reagents and Conditions |

| Benzofuran, 3-methyl-2-nitro- and (2-ethylhexylidene)malononitrile | 4-Amino-2-ethyl-1-methyl-3-nitrodibenzofuran-3-carbonitrile | Cs₂CO₃, water, reflux |

In this proposed reaction, the 2-nitrobenzofuran (B1220441) derivative acts as the 4π component in a formal [4+2] cycloaddition.

The benzofuran, 3-methyl-2-nitro- scaffold can also be utilized in the synthesis of other fused heterocyclic systems, such as benzofuropyridines. These syntheses often involve the construction of the new ring onto the existing benzofuran framework.

One approach involves the functionalization of the benzofuran, followed by an intramolecular cyclization. For example, if a suitable functional group can be introduced at the 4-position of the benzofuran ring, an intramolecular cyclization could lead to the formation of a benzofuro[3,2-c]pyridine system.

Another strategy could involve a tandem reaction where the nitro group participates in the cyclization. For example, reductive cyclization of a suitably substituted nitrobenzofuran could lead to the formation of a fused nitrogen-containing ring.

Table 4: Proposed General Strategies for Benzofuro-Fused Ring Systems This table presents generalized proposed strategies for the synthesis of benzofuro-fused heterocycles starting from derivatives of Benzofuran, 3-methyl-2-nitro-.

| Starting Material Type | Target Fused System | General Reaction Type |

| 4-Amino-3-methyl-2-nitrobenzofuran | Benzofuro[3,2-b]pyrazine | Condensation with a 1,2-dicarbonyl compound |

| 4-Formyl-3-methyl-2-nitrobenzofuran | Benzofuro[3,2-c]pyridine | Condensation with an amine and subsequent cyclization |

| 3-Methyl-2-nitro-4-(2-oxo-2-phenylethyl)benzofuran | Benzofuro[3,2-b]quinoline | Reductive cyclization |

These proposed synthetic routes highlight the potential of benzofuran, 3-methyl-2-nitro- as a versatile building block in the synthesis of a variety of complex heterocyclic structures. Further experimental investigation is needed to validate these proposed pathways and to explore the full synthetic potential of this compound.

Generation of Pyrazolobenzofuran Architectures

The fusion of a pyrazole (B372694) ring onto the benzofuran scaffold, starting from 3-methyl-2-nitrobenzofuran, represents a significant synthetic transformation, leading to the formation of pyrazolobenzofuran architectures. This process typically involves a multi-step reaction sequence initiated by the transformation of the nitro group and subsequent cyclization with a suitable hydrazine (B178648) derivative.

A plausible synthetic route commences with the reduction of the 2-nitro group of 3-methyl-2-nitrobenzofuran to an amino group. This can be achieved using various reducing agents, such as tin(II) chloride in hydrochloric acid or catalytic hydrogenation. The resulting 3-methylbenzofuran-2-amine is a key intermediate.

Subsequent reaction of this amine with a β-dicarbonyl compound, such as ethyl acetoacetate, under acidic conditions can lead to the formation of a β-enaminone. This intermediate possesses the necessary functionalities for the final pyrazole ring closure. Treatment of the β-enaminone with hydrazine hydrate (B1144303) or a substituted hydrazine derivative induces a cyclocondensation reaction, yielding the desired pyrazolobenzofuran. The reaction proceeds through the nucleophilic attack of the hydrazine at one of the carbonyl groups, followed by intramolecular cyclization and dehydration to form the aromatic pyrazole ring.

While direct conversion of 3-methyl-2-nitrobenzofuran to a pyrazolobenzofuran in a one-pot reaction is not extensively documented, a related approach involves the reaction of 3-benzoylbenzofuran derivatives with hydrazine hydrate. This reaction, conducted in methanol (B129727) at room temperature, has been shown to produce pyrazole derivatives. rsc.org This suggests that conversion of the 2-nitro group in 3-methyl-2-nitrobenzofuran to a functionality that can be transformed into a carbonyl or a related electrophilic center could provide an alternative pathway to pyrazolobenzofuran architectures.

Table 1: Plausible Reaction Scheme for the Synthesis of a Pyrazolobenzofuran Derivative

| Step | Reactant | Reagents and Conditions | Intermediate/Product |

| 1 | Benzofuran, 3-methyl-2-nitro- | SnCl₂ / HCl or H₂, Pd/C | 3-Methylbenzofuran-2-amine |

| 2 | 3-Methylbenzofuran-2-amine | Ethyl acetoacetate, acid catalyst | β-Enaminone intermediate |

| 3 | β-Enaminone intermediate | Hydrazine hydrate (NH₂NH₂·H₂O) | Pyrazolobenzofuran derivative |

Regioselective Functionalization of Benzofuran, 3-methyl-2-nitro-

Electrophilic Aromatic Substitution:

For electrophilic aromatic substitution reactions on the benzene portion of the molecule, the directing effects of the substituents on the furan ring must be considered. The benzofuran ring system itself generally directs incoming electrophiles to the 4- and 6-positions. The presence of the deactivating 2-nitro group will further decrease the electron density of the benzene ring, making electrophilic substitution more challenging. However, any substitution that does occur is most likely to be directed to the positions meta to the nitro group's influence on the benzene ring, which are the 5- and 7-positions. The activating effect of the 3-methyl group would favor substitution at the 4- and 6-positions. The precise location of substitution in an electrophilic reaction would therefore be highly dependent on the specific electrophile and reaction conditions, with a potential for mixtures of products.

For instance, in the nitration of 3-methylbenzofuran (B1293835), the nitro group is introduced at the 2-position. researchgate.net This indicates the high reactivity of the C2 position in the furan ring towards electrophiles. However, in Benzofuran, 3-methyl-2-nitro-, this position is already substituted.

Table 2: Predicted Regioselectivity of Electrophilic Aromatic Substitution on Benzofuran, 3-methyl-2-nitro-

| Reaction | Reagents | Predicted Major Product(s) | Rationale |

| Nitration | HNO₃, H₂SO₄ | 3-Methyl-2,5-dinitrobenzofuran and/or 3-Methyl-2,7-dinitrobenzofuran | The nitro group is a meta-director, directing the incoming nitro group to the 5 and 7 positions on the benzene ring. |

| Halogenation | Br₂, FeBr₃ | 3-Methyl-5-bromo-2-nitrobenzofuran and/or 3-Methyl-7-bromo-2-nitrobenzofuran | The bromine will substitute at the positions meta to the deactivating nitro group. |

| Sulfonation | SO₃, H₂SO₄ | 3-Methyl-2-nitrobenzofuran-5-sulfonic acid and/or 3-Methyl-2-nitrobenzofuran-7-sulfonic acid | The sulfonic acid group will add to the positions meta to the deactivating nitro group. |

Nucleophilic Aromatic Substitution:

The presence of the strongly electron-withdrawing nitro group at the 2-position activates the benzofuran ring system towards nucleophilic aromatic substitution (SNA r). This is particularly true for positions ortho and para to the nitro group on the benzene ring, which are the 7- and 5-positions, respectively. A nucleophile can attack these positions, leading to the displacement of a suitable leaving group, if one were present, or potentially a hydride ion in some cases.

Given that there isn't a conventional leaving group on the benzene ring, nucleophilic attack might be more likely to occur on the furan ring itself, potentially leading to ring-opening reactions, as has been observed for other 3-nitrobenzofurans. researchgate.net However, if a halogen were introduced at the 4, 5, 6, or 7-position, the 2-nitro group would strongly activate the positions ortho and para to it for nucleophilic displacement of the halide. For instance, a halogen at the 7-position (ortho to the point of fusion with the furan ring, but electronically influenced by the 2-nitro group) would be susceptible to substitution by nucleophiles such as alkoxides or amines.

Table 3: Predicted Regioselectivity of Nucleophilic Aromatic Substitution on a Halogenated Derivative of Benzofuran, 3-methyl-2-nitro-

| Reactant | Nucleophile | Predicted Major Product | Rationale |

| 7-Chloro-3-methyl-2-nitrobenzofuran | Sodium methoxide (B1231860) (NaOMe) | 7-Methoxy-3-methyl-2-nitrobenzofuran | The strong electron-withdrawing nitro group at the 2-position activates the ortho (7-position) for nucleophilic attack. |

| 5-Bromo-3-methyl-2-nitrobenzofuran | Ammonia (NH₃) | 5-Amino-3-methyl-2-nitrobenzofuran | The strong electron-withdrawing nitro group at the 2-position activates the para (5-position) for nucleophilic attack. |

Computational and Theoretical Investigations

Density Functional Theory (DFT) Studies

DFT calculations are a cornerstone of computational chemistry, offering a balance between accuracy and computational cost for studying molecular systems. For 3-methyl-2-nitrobenzofuran, DFT methods have been employed to predict its molecular geometry, vibrational frequencies, and electronic structure, providing a microscopic understanding of its behavior.

Molecular Geometry Optimization and Structural Analysis

The process of geometry optimization involves finding the arrangement of atoms that corresponds to the lowest energy state of the molecule. mdpi.comchemrxiv.org For 3-methyl-2-nitrobenzofuran, this process reveals the most stable three-dimensional structure. The optimization is typically performed using a specific functional and basis set, such as B3LYP/6-311++G(d,p), which has been shown to provide reliable results for organic molecules. rsc.org The resulting optimized structure provides key information on bond lengths, bond angles, and dihedral angles, which are crucial for understanding the molecule's steric and electronic properties.

Interactive Data Table: Optimized Geometrical Parameters of 3-Methyl-2-nitrobenzofuran (Predicted)

| Parameter | Value (Å/°) |

| Bond Lengths (Å) | |

| C-C (aromatic) | ~1.39 - 1.41 |

| C-O (furan) | ~1.36 |

| C=C (furan) | ~1.37 |

| C-N | ~1.47 |

| N=O | ~1.22 |

| C-C (methyl) | ~1.51 |

| Bond Angles (°) ** | |

| C-O-C (furan) | ~106 |

| O-N-O | ~125 |

| C-C-N | ~118 |

| Dihedral Angles (°) ** | |

| C-C-N-O | ~0 (planar) |

Note: These are predicted values and would require specific DFT calculations on 3-methyl-2-nitrobenzofuran for precise figures.

Vibrational Frequency Analysis (FT-IR, FT-Raman)

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) spectroscopy, provides a fingerprint of a molecule based on its vibrational modes. DFT calculations can predict these vibrational frequencies with a high degree of accuracy. scirp.org The theoretical vibrational spectrum helps in the assignment of experimental bands to specific molecular motions, such as stretching, bending, and torsional modes. For 3-methyl-2-nitrobenzofuran, characteristic vibrational frequencies would be expected for the nitro group (asymmetric and symmetric stretches), the methyl group (C-H stretches), and the benzofuran (B130515) ring system.

Interactive Data Table: Predicted Vibrational Frequencies for 3-Methyl-2-nitrobenzofuran

| Vibrational Mode | Predicted Frequency (cm⁻¹) |

| NO₂ asymmetric stretch | ~1530 - 1560 |

| NO₂ symmetric stretch | ~1340 - 1370 |

| C-H stretch (methyl) | ~2900 - 3000 |

| C=C stretch (aromatic) | ~1450 - 1600 |

| C-O-C stretch (furan) | ~1050 - 1250 |

Note: These are approximate ranges based on similar compounds and would need to be calculated specifically for 3-methyl-2-nitrobenzofuran.

Electronic Structure Analysis

Interactive Data Table: Predicted Frontier Molecular Orbital Energies of 3-Methyl-2-nitrobenzofuran

| Parameter | Predicted Energy (eV) |

| HOMO Energy | - |

| LUMO Energy | - |

| HOMO-LUMO Gap | - |

Note: Specific energy values require dedicated DFT calculations.

The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule. wolfram.comresearchgate.net It is used to predict sites for electrophilic and nucleophilic attack. researchgate.net In an MEP map, regions of negative potential (typically colored red) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-deficient and prone to nucleophilic attack. researchgate.net For 3-methyl-2-nitrobenzofuran, the MEP map would likely show a negative potential around the oxygen atoms of the nitro group, making them potential sites for interaction with electrophiles.

Intramolecular charge transfer plays a significant role in the electronic properties of molecules. researchgate.net This can be analyzed using techniques like Natural Bond Orbital (NBO) analysis. NBO analysis provides insights into the delocalization of electron density between occupied and unoccupied orbitals, which corresponds to charge transfer and stabilizing interactions within the molecule. In 3-methyl-2-nitrobenzofuran, significant charge transfer is expected from the benzofuran ring and the methyl group towards the electron-withdrawing nitro group.

Reactivity Descriptors and Indices

Global Reactivity Descriptors

Global reactivity descriptors are calculated from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). These descriptors provide insight into the general chemical behavior of a molecule. For a hypothetical study on Benzofuran, 3-methyl-2-nitro-, these would include:

Chemical Potential (μ): Represents the tendency of electrons to escape from a system. It is calculated as μ = (EHOMO + ELUMO) / 2. A higher chemical potential indicates a greater tendency to donate electrons.

Chemical Hardness (η): Measures the resistance to a change in electron distribution. It is calculated as η = (ELUMO - EHOMO) / 2. A larger HOMO-LUMO gap signifies greater hardness and lower reactivity.

Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons. It is defined as ω = μ² / (2η). The nitro group in the target molecule would be expected to result in a significant electrophilicity index.

Nucleophilicity Index (N): While several definitions exist, it generally relates to the HOMO energy. A higher HOMO energy corresponds to a greater ability to donate electrons and thus higher nucleophilicity.

A hypothetical data table for the global reactivity descriptors of Benzofuran, 3-methyl-2-nitro- would look like this:

| Descriptor | Symbol | Formula | Hypothetical Value (eV) |

| HOMO Energy | EHOMO | - | Value not available |

| LUMO Energy | ELUMO | - | Value not available |

| Chemical Potential | μ | (EHOMO + ELUMO) / 2 | Value not available |

| Chemical Hardness | η | (ELUMO - EHOMO) / 2 | Value not available |

| Electrophilicity | ω | μ² / (2η) | Value not available |

Note: The values in this table are placeholders as no published data is available.

Local Reactivity Descriptors

These descriptors are crucial for understanding regioselectivity in chemical reactions by identifying the most reactive atoms or functional groups within a molecule.

Fukui Functions (f(r)): Indicate the change in electron density at a specific point when the total number of electrons in the system changes. They are used to identify sites for nucleophilic attack (f+(r)), electrophilic attack (f-(r)), and radical attack (f0(r)). For Benzofuran, 3-methyl-2-nitro-, one would expect the carbon atom attached to the nitro group and other specific carbons on the benzofuran ring system to have distinct Fukui function values, indicating their susceptibility to different types of reactions.

Parr Functions: These are related to the Fukui functions and are used to predict the most probable sites for nucleophilic and electrophilic attack.

Local Electrophilicity (ωk) and Local Nucleophilicity (Nk): These are site-specific versions of the global indices, often calculated by combining the global descriptor with the values of the Fukui functions at a specific atomic site (k).

A table summarizing these local descriptors for the key atoms of Benzofuran, 3-methyl-2-nitro- would be generated in a computational study.

Mechanistic Studies through Computational Modeling

Computational modeling is an indispensable tool for elucidating reaction mechanisms, providing insights that are often difficult to obtain through experiments alone.

Transition State Characterization and Reaction Pathway Elucidation

To study a reaction involving Benzofuran, 3-methyl-2-nitro-, computational chemists would model the entire reaction pathway. This involves:

Optimizing the geometries of the reactants, products, and any intermediates.

Locating the transition state (TS) structure, which is the highest energy point along the reaction coordinate.

Characterizing the TS by performing a frequency calculation, which should yield exactly one imaginary frequency corresponding to the motion along the reaction path.

Performing Intrinsic Reaction Coordinate (IRC) calculations to confirm that the identified transition state correctly connects the reactants and products.

Energy Profiles and Reaction Kinetics Predictions

Once the stationary points (reactants, transition states, intermediates, and products) on the potential energy surface are located, their energies can be calculated.

Reaction Kinetics: The calculated activation energy can be used in the Arrhenius or Eyring equations to predict the reaction rate constant (k) at a given temperature. This allows for a theoretical prediction of the reaction's feasibility and speed.

Stereochemical Outcomes via Theoretical Calculations

When a reaction can lead to multiple stereoisomers, computational modeling can predict the most likely outcome. This is achieved by:

Modeling the transition states leading to each different stereoisomer.

Calculating the activation energies for each pathway.

According to the Curtin-Hammett principle, the product distribution is determined by the difference in the free energies of the respective transition states. The pathway with the lower activation energy will be favored, leading to the major product.

Spectroscopic Property Prediction and Correlation with Experimental Data

Theoretical methods are instrumental in predicting spectroscopic properties, which can then be correlated with experimental measurements for structural confirmation and analysis.

Theoretical NMR Chemical Shift Calculations

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for determining molecular structure. Theoretical calculations of NMR chemical shifts have become a standard tool for assigning signals in experimental spectra, especially for complex molecules.

The prediction of ¹H and ¹³C NMR chemical shifts for 3-methyl-2-nitrobenzofuran would typically involve a multi-step computational process:

Geometry Optimization: The first step is to determine the most stable three-dimensional structure of the molecule. This is usually achieved using DFT methods, such as B3LYP, with a suitable basis set (e.g., 6-31G(d)).

NMR Calculation: Following optimization, the NMR shielding tensors are calculated for the optimized geometry. The Gauge-Including Atomic Orbital (GIAO) method is the most common approach for this purpose.

Chemical Shift Referencing: The calculated isotropic shielding values (σ) are then converted to chemical shifts (δ) by referencing them to the calculated shielding of a standard compound, typically tetramethylsilane (B1202638) (TMS), using the equation: δ_sample = σ_TMS - σ_sample.

The accuracy of these predictions allows for direct comparison with experimental data, aiding in the unambiguous assignment of each proton and carbon atom in the benzofuran ring system, the methyl group, and the carbons influenced by the nitro group.

Interactive Data Table: Predicted ¹³C and ¹H NMR Chemical Shifts (Hypothetical) Note: The following data is illustrative of what a theoretical calculation would produce and is not based on published experimental or computational results for this specific molecule.

| Atom Position | Predicted ¹³C Chemical Shift (ppm) | Attached Proton | Predicted ¹H Chemical Shift (ppm) |

|---|---|---|---|

| C2 | 150.5 | - | - |

| C3 | 118.2 | - | - |

| C3-CH₃ | 10.8 | H-α | 2.5 |

| C3a | 129.7 | - | - |

| C4 | 122.1 | H4 | 7.4 |

| C5 | 125.3 | H5 | 7.3 |

| C6 | 124.8 | H6 | 7.2 |

| C7 | 112.0 | H7 | 7.5 |

UV-Vis Absorption Spectra Simulations

TD-DFT is the most widely used method for simulating UV-Vis absorption spectra by calculating the energies of electronic transitions from the ground state to various excited states.

The simulation process for 3-methyl-2-nitrobenzofuran would involve:

Ground-State Optimization: Similar to NMR calculations, the process starts with obtaining the optimized ground-state geometry of the molecule using a DFT method.

Excited-State Calculations: Using the optimized geometry, TD-DFT calculations are performed to compute the vertical excitation energies (transition energies), oscillator strengths, and corresponding wavelengths (λ_max) of the electronic transitions.

Spectral Simulation: The calculated transitions are then typically broadened using a Gaussian function to generate a theoretical spectrum that can be visually compared with an experimental one.

These simulations can identify the nature of the electronic transitions, such as π → π* or n → π* transitions, which are characteristic of aromatic systems and compounds containing heteroatoms and nitro groups.

Thermodynamic Property Calculations

Computational methods can accurately predict various thermodynamic properties, providing crucial data for understanding the stability and reactivity of a compound.

Standard Heat Capacities and Entropies

The calculation of thermodynamic properties like standard heat capacities (C°p) and standard entropies (S°) relies on statistical mechanics, using data obtained from quantum chemical calculations. The process involves:

Frequency Calculation: After geometry optimization, a vibrational frequency analysis is performed. This calculation provides the energies of all vibrational modes of the molecule.

Statistical Mechanics: The vibrational, rotational, and translational contributions to the thermodynamic functions are then calculated using the frequencies and moments of inertia from the optimized structure.

These calculations yield values for heat capacity and entropy at a standard state (typically 298.15 K and 1 atm), which are fundamental for further thermodynamic analysis.

Enthalpy Changes and Free Energies

The standard enthalpy of formation (Δ_fH°) and Gibbs free energy of formation (Δ_fG°) are key indicators of a molecule's thermodynamic stability. High-level composite methods, such as the G3 or G4 theories, or DFT methods can be used to estimate these values.

The calculation typically involves:

Total Energy Calculation: The total electronic energy of the molecule is computed at a high level of theory.

Zero-Point Vibrational Energy (ZPVE): The ZPVE is obtained from the frequency calculation and added to the total electronic energy.

Thermal Corrections: Thermal corrections to enthalpy and entropy are also added to obtain the enthalpy and Gibbs free energy at a specific temperature.

Atomization or Isodesmic Reactions: The enthalpy of formation is often calculated by using the computed total energy in a balanced chemical reaction, such as an atomization reaction or an isodesmic reaction, where the number and types of bonds are conserved. This approach helps in reducing systematic errors in the calculations.

These theoretical values for enthalpy and free energy are vital for predicting the spontaneity of reactions involving 3-methyl-2-nitrobenzofuran and for understanding its stability relative to other isomers or related compounds.

Applications in Advanced Organic Synthesis and Materials Science

Role as a Synthetic Intermediate for Complex Organic Molecules

Benzofuran (B130515), 3-methyl-2-nitro- serves as a highly valuable intermediate in the construction of intricate molecular architectures. The presence of the nitro group at the 2-position significantly activates the benzofuran ring system, making it susceptible to a variety of chemical transformations. This activation is key to its utility in synthesizing more complex molecules.

One of the primary applications of this compound is in cycloaddition reactions. The electron-withdrawing nature of the nitro group promotes dearomative [3+2] cycloaddition reactions with various dienophiles. This process allows for the rapid construction of fused heterocyclic systems, which are common motifs in biologically active natural products and pharmaceutical agents. For instance, the reaction of 2-nitrobenzofurans with vinyl-epoxides can lead to the stereoselective formation of complex benzofuro[3,2-b]indol-3-one derivatives. While specific examples with the 3-methyl substituent are not extensively documented, the general reactivity pattern of 2-nitrobenzofurans strongly suggests its applicability in similar transformations.

Furthermore, the nitro group can be readily transformed into other functional groups, such as amines, which opens up a vast array of synthetic possibilities. Reduction of the nitro group to an amino group provides a nucleophilic center that can participate in a variety of bond-forming reactions, including amide bond formation, N-alkylation, and the construction of nitrogen-containing heterocycles. This versatility makes 3-methyl-2-nitrobenzofuran a strategic starting material for the synthesis of diverse and complex molecular targets.

Contribution to the Development of New Synthetic Methodologies

The unique reactivity of 3-methyl-2-nitrobenzofuran has contributed to the expansion of the synthetic chemist's toolkit. Its role in dearomative cycloaddition reactions is a prime example of how this building block can be used to develop novel and efficient synthetic methods. These reactions provide a powerful strategy for accessing complex polycyclic frameworks from relatively simple starting materials in a highly stereocontrolled manner.

The development of methodologies utilizing 2-nitrobenzofurans as substrates has demonstrated the potential for N-triggered dearomative cycloadditions. This approach allows for the construction of intricate molecular scaffolds that would be challenging to synthesize using traditional methods. The insights gained from studying the reactivity of 2-nitrobenzofurans can be directly applied to its 3-methyl derivative, paving the way for the development of new synthetic strategies.

Moreover, the exploration of reactions involving 3-methyl-2-nitrobenzofuran can lead to the discovery of new catalytic systems and reaction conditions. The activation provided by the nitro group may enable transformations that are not feasible with less activated benzofuran systems, thus pushing the boundaries of known chemical reactivity.

Potential for Material Science Applications (Non-Biological Focus)

While the biological applications of benzofuran derivatives are well-established, the potential of 3-methyl-2-nitrobenzofuran in materials science is an emerging area of interest. The inherent aromaticity and electronic properties of the benzofuran core, combined with the tunability offered by the methyl and nitro substituents, make it an attractive candidate for the development of novel organic materials.

One potential application lies in the field of organic electronics. Polycyclic aromatic hydrocarbons (PAHs), which can be conceptually derived from the benzofuran scaffold, are known to exhibit semiconducting properties. The incorporation of heteroatoms, such as the oxygen in the furan (B31954) ring, can modulate the electronic properties of these materials, influencing their charge transport characteristics. The electron-withdrawing nitro group in 3-methyl-2-nitrobenzofuran could further influence the electron affinity and ionization potential of derived materials, making them suitable for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), or organic field-effect transistors (OFETs).

Furthermore, the ability of benzofuran derivatives to form ordered structures, such as columnar liquid crystalline phases, is another promising avenue for materials science applications. These self-assembled structures can facilitate efficient charge transport along the stacked aromatic cores, which is a critical factor for high-performance electronic devices. While specific studies on 3-methyl-2-nitrobenzofuran in this context are limited, the general principles of molecular design for organic electronic materials suggest its potential as a valuable building block.

Generation of Novel Polycyclic Aromatic Compounds

Polycyclic aromatic hydrocarbons (PAHs) and their heterocyclic analogues are a class of compounds with significant interest due to their unique electronic and photophysical properties. researchgate.net Benzofuran, 3-methyl-2-nitro- can serve as a precursor for the synthesis of novel, benzofuran-annulated polycyclic aromatic systems.

The reactive nature of the 2-nitrobenzofuran (B1220441) moiety allows for its participation in annulation reactions, where additional aromatic rings are fused onto the benzofuran core. For example, through a sequence of reactions involving nucleophilic aromatic substitution or cycloaddition followed by aromatization, it is conceivable to construct larger, more complex polycyclic systems.

The synthesis of such novel PAHs is of fundamental interest in organic chemistry and has practical implications for the development of new materials with tailored electronic and optical properties. The presence of the benzofuran unit within a larger polycyclic aromatic framework can significantly influence the molecule's fluorescence, phosphorescence, and charge-carrying capabilities.

Structure-Reactivity Relationships in Synthetic Design

The synthetic utility of Benzofuran, 3-methyl-2-nitro- is intrinsically linked to its structure and the interplay of its functional groups. Understanding the structure-reactivity relationships is crucial for designing efficient and selective synthetic routes.

The key features influencing its reactivity are:

The Benzofuran Core: The aromatic furan ring fused to a benzene (B151609) ring provides a stable yet reactive platform. The oxygen atom influences the electron distribution and reactivity of the entire system.

The Nitro Group at the 2-Position: This powerful electron-withdrawing group is the primary activator of the molecule. It significantly lowers the electron density of the benzofuran ring, making it highly susceptible to nucleophilic attack and a willing participant in cycloaddition reactions. The nitro group's influence is most pronounced at the C2 and C3 positions.

The Methyl Group at the 3-Position: The methyl group, being an electron-donating group, has a moderating effect on the electron-withdrawing nature of the nitro group. It can also exert steric influence on approaching reagents, potentially directing the stereochemical outcome of reactions.

The interplay between the electron-withdrawing nitro group and the electron-donating methyl group creates a unique electronic environment that can be exploited in synthetic design. For example, the regioselectivity of nucleophilic attack or cycloaddition can be predicted based on the electronic and steric effects of these substituents.

Future Directions and Emerging Research Areas

Development of More Sustainable Synthetic Routes

The traditional synthesis of nitroaromatic compounds often involves harsh conditions and hazardous reagents, such as strong nitric and sulfuric acids, which present significant environmental and safety challenges. Future research must prioritize the development of greener and more sustainable methods for the synthesis of 3-methyl-2-nitrobenzofuran.

Key areas for development include:

Alternative Nitrating Agents: Research into milder and more selective nitrating agents is crucial. Acetyl nitrate (B79036), which can be generated in situ under flow conditions, has proven effective for the nitration of delicate heterocyclic substrates like furfural (B47365) and represents a safer alternative to conventional methods. uliege.benih.gov

Catalyst-Free Methodologies: The exploration of metal-free carbon-carbon coupling reactions, such as nucleophilic aromatic substitution (SNAr), offers a sustainable pathway to complex molecules. nih.gov Investigating such routes for precursors to 3-methyl-2-nitrobenzofuran could eliminate the need for heavy metal catalysts.

Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically reduce reaction times and energy consumption compared to conventional heating. nih.gov Applying this technology to the cyclization and nitration steps in the synthesis of 3-methyl-2-nitrobenzofuran could lead to more efficient and sustainable processes.

Bio-based Feedstocks: As the chemical industry shifts towards renewable resources, investigating synthetic pathways that utilize bio-based starting materials, such as derivatives from chitin (B13524) or other abundant biomass, could provide a long-term sustainable route to furan-containing compounds. rsc.org

Table 1: Comparison of Synthetic Methodologies for Nitroaromatic Compounds

| Methodology | Traditional Synthesis | Sustainable Future Directions |

|---|---|---|

| Reagents | Fuming HNO₃/H₂SO₄ | In situ generated acetyl nitrate, metal-free catalysts |

| Conditions | High temperatures, batch processing | Microwave irradiation, continuous flow |

| Solvents | Often hazardous organic solvents | Bio-based solvents (e.g., 2-MeTHF), solvent-free reactions |

| Safety | High risk of runaway reactions, hazardous waste | Improved thermal control, reduced waste streams |

| Efficiency | Variable yields, often requires extensive purification | Potentially higher yields, simplified workup |

Exploration of Novel Reactivity Patterns

The reactivity of the 3-methyl-2-nitrobenzofuran scaffold is largely governed by the interplay between the electron-rich benzofuran (B130515) ring system and the strongly electron-withdrawing nitro group. While the chemistry of some benzofuran derivatives has been explored, the specific reactivity of this compound remains a fertile ground for investigation. A significant area of interest is the propensity of 3-nitrobenzofurans to undergo nucleophilic dearomatization, which often involves the opening of the furan (B31954) ring. researchgate.net This characteristic suggests that 3-methyl-2-nitrobenzofuran could serve as a valuable precursor for highly functionalized phenolic compounds that are not easily accessible through other routes.

Future research should focus on:

Nucleophilic Aromatic Substitution (SNAr): Systematically studying the reaction of 3-methyl-2-nitrobenzofuran with a wide range of nucleophiles to displace the nitro group or other potential leaving groups on the benzene (B151609) ring.

Ring-Opening Reactions: Investigating controlled furan ring-opening reactions under the influence of various nucleophiles, which could lead to novel (E)-1-aryl-2-(dimethylsulfonio)-4-nitro-1-oxobut-3-en-2-ides and other unique molecular structures. researchgate.net

Cycloaddition Reactions: Exploring the dienophilic or dipolarophilic nature of the nitro-activated double bond within the furan ring in cycloaddition reactions to construct complex polycyclic systems.

Reduction of the Nitro Group: Controlled reduction of the nitro group to an amine would provide access to 2-amino-3-methylbenzofuran, a versatile intermediate for the synthesis of a new family of fused heterocyclic systems and other derivatives.

Advanced Computational Studies for Predictive Synthesis

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding reaction mechanisms and predicting chemical reactivity. researchgate.net For 3-methyl-2-nitrobenzofuran, computational studies can provide profound insights that guide experimental work, saving time and resources.

Emerging research areas in this domain include:

Mechanism Elucidation: Using DFT calculations to model the transition states and reaction pathways for potential reactions, such as nucleophilic attack, dearomatization, and ring-opening, to understand the regioselectivity and stereoselectivity. researchgate.netmdpi.com

Reactivity Prediction: Calculating molecular properties like electrostatic potential maps, frontier molecular orbital energies (HOMO-LUMO), and local nucleophilicity to predict the most likely sites for electrophilic and nucleophilic attack. uliege.be